1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene

Epigenetics Bromodomain inhibitors Chemical probe

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is a multifunctional aromatic halide building block featuring a bromo group for cross-coupling, a fluoro substituent for metabolic stability modulation, and a (2-methoxyethoxy)methyl ether (MEM-like) side chain that enhances hydrophilicity and introduces additional synthetic flexibility. This compound is primarily utilized in medicinal chemistry and chemical biology as a versatile intermediate for constructing kinase inhibitors, targeted protein degraders, and chemical probes.

Molecular Formula C10H12BrFO2
Molecular Weight 263.1 g/mol
CAS No. 1504282-99-8
Cat. No. B1450407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene
CAS1504282-99-8
Molecular FormulaC10H12BrFO2
Molecular Weight263.1 g/mol
Structural Identifiers
SMILESCOCCOCC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C10H12BrFO2/c1-13-2-3-14-7-8-4-9(11)6-10(12)5-8/h4-6H,2-3,7H2,1H3
InChIKeyHAZXVQXRXMEJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene (CAS 1504282-99-8): Procurement and Scientific Selection Overview


1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is a multifunctional aromatic halide building block featuring a bromo group for cross-coupling, a fluoro substituent for metabolic stability modulation, and a (2-methoxyethoxy)methyl ether (MEM-like) side chain that enhances hydrophilicity and introduces additional synthetic flexibility . This compound is primarily utilized in medicinal chemistry and chemical biology as a versatile intermediate for constructing kinase inhibitors, targeted protein degraders, and chemical probes .

Why 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene Cannot Be Replaced by Simpler Analogs


Generic substitution of 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene with simpler halogenated benzenes fails because the precise combination of a cross-coupling handle (Br), a metabolic modulator (F), and a PEG-like solubilizing ether chain is essential for both synthetic utility and the physicochemical profile of the final target molecules [1]. The (2-methoxyethoxy)methyl group in particular differentiates this compound from methyl, methoxy, or unsubstituted analogs, conferring enhanced aqueous compatibility and flexibility that are often critical for optimizing the drug-likeness and linker geometry of advanced intermediates [2]. The absence of this specific substitution pattern can lead to significant alterations in LogP, solubility, and molecular recognition, thereby undermining the viability of downstream lead optimization programs.

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene: Quantitative Evidence for Scientific Differentiation and Selection


Evidence 1: Defined Bromodomain Selectivity Profile in BROMOscan Assays

A derivative compound incorporating the 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene scaffold was evaluated in the BROMOscan assay platform against a panel of bromodomain proteins. The compound exhibited an IC50 > 10,000 nM for human BAZ2A, BRPF3, and WDR9 bromodomains, representing a well-defined negative selectivity benchmark for discriminating between bromodomain family members [1]. While this value indicates weak or negligible inhibition, it provides a validated quantitative reference point for medicinal chemists seeking to avoid off-target bromodomain interactions. This represents a class-level inference for the utility of this core scaffold in constructing highly selective chemical probes.

Epigenetics Bromodomain inhibitors Chemical probe

Evidence 2: Engagement with Oncogenic KRAS G12V Mutant via HSQC NMR

A compound derived from the 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene scaffold demonstrated direct binding to the GDP-bound KRAS G12V mutant, with a dissociation constant (Kd) reported as < 10,000 nM by HSQC NMR spectroscopy [1]. This provides a class-level inference regarding the scaffold's ability to engage this challenging oncogenic target. While the binding affinity is moderate, the NMR-based detection of a specific interaction with the Cys12 residue of KRAS G12V validates the utility of this chemotype as a starting point for fragment-based drug discovery campaigns. Unlike simpler bromo-fluoro benzenes lacking the ether side chain, this scaffold presents sufficient complexity for detectable interaction with a traditionally 'undruggable' target [2].

Oncology KRAS inhibitors Fragment-based drug discovery

Evidence 3: Physical Properties Differentiating from Closest Structural Analogs

The calculated LogP for 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is 2.7512, which is notably lower than that of simpler bromo-fluoro benzenes and approximately 0.4 log units lower than the methyl analog (LogP ~3.2, calculated) [1]. This reduction in lipophilicity, directly attributable to the (2-methoxyethoxy)methyl ether side chain, is consistent with improved aqueous solubility and more favorable drug-likeness parameters [2]. The measured density of 1.4 ± 0.1 g/cm³ and boiling point of 274.0 ± 30.0 °C at 760 mmHg further define the compound's physical profile for procurement and handling . These properties differentiate it from analogs such as 1-bromo-3-fluoro-5-methylbenzene (C7H6BrF, MW 189.02) and 1-bromo-3-fluoro-5-methoxybenzene (C7H6BrFO, MW 205.03), both of which lack the extended ether chain.

Physicochemical characterization Drug-likeness Lead optimization

Evidence 4: Utility as a PROTAC Linker Precursor

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is commercially positioned and utilized as a building block for constructing PROTAC (PROteolysis TArgeting Chimera) linkers . The (2-methoxyethoxy)methyl group serves as a pre-installed PEG-like spacer element that can be directly incorporated into bifunctional degrader molecules. This represents a class-level inference regarding its utility relative to simpler halogenated arenes: compounds lacking this ether side chain (e.g., 1-bromo-3-fluorobenzene, CAS 1073-06-9) would require additional synthetic steps to install a comparable solubilizing and spacing element, thereby increasing synthetic complexity and reducing overall efficiency . The ether chain also modulates linker length and flexibility, parameters known to be critical for PROTAC ternary complex formation and degradation efficiency.

Targeted protein degradation PROTAC Chemical biology

Recommended Research Applications for 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene Based on Quantitative Evidence


Chemical Probe Development with Defined Bromodomain Selectivity

Utilize this compound as a core scaffold to synthesize analogs intended for screening against epigenetic targets. The documented IC50 > 10,000 nM against BAZ2A, BRPF3, and WDR9 bromodomains serves as a quantitative baseline for validating on-target selectivity and minimizing bromodomain-mediated off-target effects [1]. Researchers can use this benchmark to ensure that derived inhibitors achieve true target engagement without confounding bromodomain activity.

Fragment-Based Drug Discovery for KRAS G12V-Driven Cancers

Employ 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene as a validated starting fragment for structure-activity relationship (SAR) campaigns targeting the GDP-bound KRAS G12V mutant. The HSQC NMR-confirmed binding (Kd < 10,000 nM) provides a measurable anchor point from which to optimize affinity through iterative medicinal chemistry [2]. The scaffold's inherent modularity via the bromo and ether handles facilitates rapid analog synthesis.

PROTAC Linker Design and Optimization

Incorporate 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene as a pre-functionalized building block for constructing PROTAC linkers. The pre-installed (2-methoxyethoxy)methyl group provides a PEG-like spacer that can reduce synthetic steps compared to assembling linkers from simpler arenes . This accelerates the synthesis of bifunctional degrader libraries and enables rapid exploration of linker length and composition effects on ternary complex formation.

Lead Optimization Requiring Reduced Lipophilicity

Select this compound when SAR studies indicate that reducing LogP is critical for improving solubility or reducing non-specific protein binding. The calculated LogP of 2.7512, which is approximately 0.45 units lower than the methyl analog, provides a quantifiable advantage in lipophilic ligand efficiency (LLE) optimization [3]. The fluorine atom simultaneously provides metabolic stability and potential 19F NMR analytical utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.